“3-(Hydroxymethyl)phenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of HOCH2C6H4B(OH)2 and a molecular weight of 151.96 .
The synthesis of “3-(Hydroxymethyl)phenylboronic acid” involves copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, Mitsunobu, Suzuki, and amidation reactions with hydroxyphenylamino bromopyrazinecarboxylate . The kinetics of the reaction is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .
The molecular formula of “3-(Hydroxymethyl)phenylboronic acid” is C7H9BO3 . The average mass is 151.956 Da and the monoisotopic mass is 152.064468 Da .
“3-(Hydroxymethyl)phenylboronic acid” is involved in the synthesis of biologically active molecules including Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors via Suzuki coupling reactions, HIV protease inhibitors with antiviral activity against drug-resistant viruses, and Pyrrole derivatives for use as PDE4B inhibitors .
The physical and chemical properties of “3-(Hydroxymethyl)phenylboronic acid” include a density of 1.3±0.1 g/cm3, boiling point of 380.5±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 66.3±3.0 kJ/mol, flash point of 183.9±28.4 °C, index of refraction of 1.567, molar refractivity of 39.4±0.4 cm3, and molar volume of 120.8±5.0 cm3 .
3-(Hydroxymethyl)phenylboronic acid, with the Chemical Abstracts Service (CAS) number 87199-15-3, is an organoboron compound characterized by the presence of a hydroxymethyl group attached to a phenylboronic acid structure. This compound is notable for its stability and versatility in various synthetic applications, particularly in medicinal chemistry and organic synthesis.
This compound belongs to the class of boronic acids, which are widely recognized for their utility in synthetic organic chemistry. Boronic acids can form reversible covalent bonds with diols, making them valuable in various chemical reactions. 3-(Hydroxymethyl)phenylboronic acid can be sourced from several chemical suppliers, including TCI Chemicals and Fujifilm Wako Chemical Corporation, where it is marketed for research and industrial applications .
The synthesis of 3-(hydroxymethyl)phenylboronic acid can be achieved through several methods, primarily involving metal-catalyzed cross-coupling reactions. One common approach is the Suzuki–Miyaura reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. This method allows for the formation of carbon-carbon bonds and is highly regarded for its efficiency and selectivity .
The molecular formula of 3-(hydroxymethyl)phenylboronic acid is C₇H₉BO₃, with a molecular weight of 151.96 g/mol. The structure consists of a phenyl ring substituted with a hydroxymethyl group (-CH₂OH) and a boronic acid group (-B(OH)₂).
3-(Hydroxymethyl)phenylboronic acid participates in various chemical reactions:
The reaction mechanisms often involve:
The mechanism by which 3-(hydroxymethyl)phenylboronic acid functions typically involves its ability to form reversible complexes with diols, allowing it to act as a selective agent in various biological systems. This property is particularly useful in drug design where boronic acids can inhibit enzymes that recognize diol-containing substrates.
The interaction with biological molecules often leads to significant changes in enzyme activity or cellular signaling pathways, making boronic acids crucial in medicinal chemistry applications .
The compound has a high gastrointestinal absorption rate but is not permeant through the blood-brain barrier, which influences its bioavailability and therapeutic applications .
3-(Hydroxymethyl)phenylboronic acid finds extensive use in:
3‑(Hydroxymethyl)phenylboronic acid (CAS 87199-15-3) serves as a key reactant in copper-mediated trifluoromethylation reactions, enabling the introduction of -CF₃ groups into organic scaffolds under mild conditions. This transformation leverages the boronic acid’s ability to undergo transmetalation with copper(I) trifluoromethyl complexes, generating aryl-copper intermediates that facilitate nucleophilic trifluoromethylation. The reaction typically proceeds in aqueous media (water/organic cosolvent systems), enhancing sustainability while maintaining high efficiency at room temperature [2] [5] [8].
Concurrently, the compound participates in copper-catalyzed transformations in water, including C–N and C–O bond formations. Its boronic acid group acts as a transmetalation partner for copper(II) catalysts, forming aryl radicals or cationic intermediates that couple with nucleophiles like amines or phenols. These reactions exhibit excellent functional group tolerance due to the hydroxymethyl group’s stability under aqueous conditions [1] [8].
Table 1: Copper-Mediated Reactions Using 3-(Hydroxymethyl)phenylboronic Acid
Reaction Type | Catalyst System | Key Conditions | Primary Products | Reported Yield |
---|---|---|---|---|
Trifluoromethylation | Cu(I)/Ligand Complex | Aqueous DMF, RT, 12 h | Trifluoromethylated aromatics | 60-85% |
C–N Coupling | Cu(II) Acetate | Water, O₂ atmosphere, 60°C | Aryl amines/imines | 70-92% |
C–O Bond Formation | Cu(I) Oxide | H₂O/THF, K₂CO₃, 50°C | Diaryl ethers | 65-89% |
The primary alcohol in 3-(hydroxymethyl)phenylboronic acid undergoes efficient Mitsunobu reactions with phenols or carboxylic acids, forming C–O or C–C bonds critical for bioactive molecules. Employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the reaction converts the hydroxymethyl group into an electrophilic alkoxyphosphonium intermediate. This is attacked by nucleophiles (e.g., hydroxyphenylamino bromopyrazinecarboxylate derivatives), generating ethers or esters with inversion of stereochemistry [1] [8].
This methodology is instrumental in synthesizing PDE4B inhibitors and HIV protease inhibitors. For example, coupling with bromopyrazinecarboxylate cores yields hybrid molecules that exhibit nanomolar activity against phosphodiesterase enzymes. The boronic acid moiety remains intact during Mitsunobu conditions, allowing subsequent Suzuki coupling for further diversification [1] [2].
3‑(Hydroxymethyl)phenylboronic acid is pivotal in Suzuki-Miyaura cross-coupling reactions to synthesize Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors. The boronic acid transmetalates with palladium(0) catalysts (e.g., Pd(PPh₃)₄), forming arylpalladium complexes that react with aryl halides. This forms biaryl linkages essential for inhibitor scaffolds under mild, aqueous-compatible conditions (K₂CO₃, H₂O/EtOH, 80°C) [2] [9].
Key advantages include:
Table 2: Suzuki Coupling Applications in Tuberculosis Drug Development
Aryl Halide Partner | Pd Catalyst | Reaction Time | Inhibitor Class | Biological Activity |
---|---|---|---|---|
2-Bromopyridine-5-carboxylate | Pd(PPh₃)₄ | 3 h | Benzoic acid derivatives | IC₅₀ = 0.8 μM (Chorismate mutase) |
4-Iodophenyl triazole | Pd(dppf)Cl₂ | 6 h | Triazole-biaryls | IC₅₀ = 1.2 μM (Chorismate mutase) |
3-Bromo-1H-pyrazol-5-amine | Pd(OAc)₂/XPhos | 4 h | Aminopyrazole derivatives | IC₅₀ = 0.5 μM (Chorismate mutase) |
The hydroxymethyl group facilitates amidation reactions with carboxylate-containing partners like hydroxyphenylamino bromopyrazinecarboxylates. Using carbodiimide reagents (e.g., DCC) or uronium salts (HATU), the primary alcohol is first oxidized in situ to a carboxylic acid, which then couples with amines to form amide bonds. Alternatively, direct Mitsunobu-type amidation with sulfonamide nucleophiles is achievable [1] [5] [8].
This strategy constructs pyrrole-based PDE4B inhibitors, where the boronic acid moiety remains available for subsequent modifications. The bromopyrazine core acts as a leaving group for nucleophilic aromatic substitution, enabling fused heterocycle formation. These reactions typically proceed in >75% yield in aprotic solvents (DMF, CH₂Cl₂) [2] [8].
Table 3: Biologically Active Compounds Synthesized Using 3-(Hydroxymethyl)phenylboronic Acid
Compound Name | Reaction Class | Biological Target | Key Reference |
---|---|---|---|
3-(Trifluoromethyl)benzyl alcohol derivative | Trifluoromethylation | Antiviral agents | [2] [8] |
PDE4B-Inhibitory pyrrole derivative | Mitsunobu/Amidation | Phosphodiesterase 4B (PDE4B) | [1] [5] |
HIV protease inhibitor analog | Suzuki Coupling | HIV-1 protease | [2] [9] |
Chorismate mutase inhibitor | Suzuki Coupling | Mycobacterium tuberculosis H37Rv | [7] [9] |
Antibiotic enhancer | Copper-mediated coupling | β-Lactamase enzymes | [8] [9] |
The unique dual functionality of 3-(hydroxymethyl)phenylboronic acid enables tandem reaction sequences without intermediate purification. For example:
Table 4: Summary of Synthetic Applications
Reaction Type | Key Reagents/Conditions | Functional Group Tolerance | Primary Limitations |
---|---|---|---|
Copper-mediated CF₃ addition | CuI, KF, CF₃SO₂Na, H₂O/DMF, 25°C | -B(OH)₂, -OH, halides | Sensitive to strong oxidants |
Mitsunobu etherification | PPh₃, DEAD, ROH/RCOOH, THF, 0°C→RT | -B(OH)₂, esters | Anhydride formation (boronic acid) |
Suzuki coupling | Pd(0), ArX, K₂CO₃, H₂O/EtOH, 80°C | -CH₂OH, -CN, ketones | Homocoupling side-reactions |
Bromopyrazine amidation | HATU, DIPEA, DMF or DCC/DMAP, CH₂Cl₂ | -B(OH)₂, ethers | Competitive esterification |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: